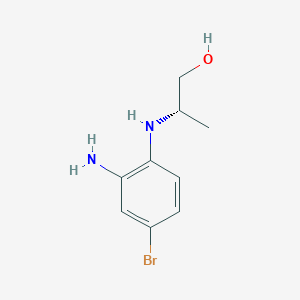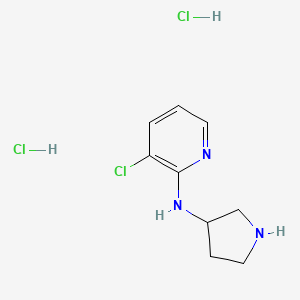
2,6-Dibenzhydryl-4-methylaniline
Übersicht
Beschreibung
2,6-Dibenzhydryl-4-methylaniline is a useful research compound. Its molecular formula is C33H29N and its molecular weight is 439.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of 2,6-Dibenzhydryl-4-methylaniline is metal complexes, particularly those of nickel and palladium . The compound’s bulky nature allows it to interact with these complexes, influencing their physical and chemical properties .
Mode of Action
This compound undergoes diazotization upon treatment with sulfuric acid and sodium nitrite, which upon further reaction with potassium iodide affords 1-iodo-2,6-dibenzhydryl-4-methylbenzene . It can also react with acetylacetone to afford a mono-Schiff base . These reactions indicate that the compound can interact with its targets through various chemical transformations.
Biochemical Pathways
The compound’s interaction with metal complexes suggests that it may influence pathways involving these complexes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific metal complexes it interacts with. For instance, nickel and palladium complexes of Schiff base derivatives containing this compound have been employed as excellent catalysts for ethylene polymerisation .
Biochemische Analyse
Biochemical Properties
2,6-Dibenzhydryl-4-methylaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as acetylacetone and triflic acid has been documented . These interactions often result in the formation of Schiff bases and other derivatives, which can further participate in biochemical reactions. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the enzymes and proteins, thereby influencing their activity and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cellular proteins can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function . Additionally, the compound’s ability to form stable complexes with cellular proteins can impact cell signaling pathways, leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects at the molecular level by forming stable complexes with enzymes and proteins, which can either inhibit or activate their activity . These interactions can lead to changes in gene expression, thereby influencing various cellular processes. The compound’s ability to form Schiff bases and other derivatives further enhances its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound undergoes diazotization and other chemical reactions over time, which can impact its stability and effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to cause significant changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly beyond a certain dosage. Understanding these dosage effects is crucial for determining the compound’s safe and effective use in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s ability to form stable complexes with enzymes such as acetylacetone and triflic acid influences its metabolic flux and metabolite levels . These interactions can lead to changes in the compound’s metabolic pathways, affecting its overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with cellular proteins affects its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is essential for determining the compound’s effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization mechanisms influence the compound’s biochemical activity and its overall impact on cellular function.
Eigenschaften
IUPAC Name |
2,6-dibenzhydryl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N/c1-24-22-29(31(25-14-6-2-7-15-25)26-16-8-3-9-17-26)33(34)30(23-24)32(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-23,31-32H,34H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXCFZUKRMOFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,6-dibenzhydryl-4-methylaniline derived ligands influence their coordination to metals and subsequent catalytic activity?
A1: this compound can be modified to create Schiff base ligands with either [N,O-] or [N,N] donor atoms by reacting it with 2-hydroxybenzaldehyde or 2-pyridinecaboxyaldehyde, respectively [, ]. These ligands readily coordinate to transition metals like Palladium(II), Copper(II), and Cobalt(II), forming mono- or dinuclear complexes. The steric bulk provided by the two benzhydryl groups on the aniline significantly influences the coordination mode and geometry around the metal center. For instance, bulky ligands can lead to the formation of mononuclear complexes even when using metal precursors prone to forming dinuclear species []. This steric influence extends to impact the catalytic activity. Research demonstrates that the coordinated anion in Palladium(II) complexes with these ligands can impact catalytic activity in Suzuki-Miyaura coupling reactions []. The bulky ligands likely create a defined environment around the metal center, influencing substrate access and reaction pathways.
Q2: What types of reactions are this compound derived complexes suitable catalysts for, and what evidence supports their efficacy?
A2: Studies highlight the effectiveness of these complexes in catalyzing two key reactions:
- Suzuki-Miyaura Coupling: Palladium(II) complexes with this compound derived ligands demonstrate good catalytic activity in Suzuki-Miyaura coupling reactions [, ]. This reaction is crucial for forming carbon-carbon bonds, particularly in synthesizing biaryl compounds relevant to pharmaceuticals and materials science.
- Alcohol Oxidation: Copper(II) and Cobalt(II) complexes with these ligands have shown promising results in catalyzing the oxidation of secondary alcohols []. This reaction is important for producing ketones, versatile intermediates in various chemical syntheses.
Q3: How are these this compound derived compounds and their metal complexes characterized?
A3: A suite of techniques is employed to characterize both the ligands and their metal complexes:
- Single Crystal X-ray Diffraction: This technique provides definitive structural information, revealing the spatial arrangement of atoms and bond lengths within the molecules [].
- Spectroscopy: IR, Mass spectrometry, NMR, EPR, and UV-Vis spectroscopy offer complementary data about the functional groups, molecular weight, electronic structure, and coordination environments within the compounds [].
- Elemental Analysis: Techniques like CHN analysis confirm the purity and composition of the synthesized compounds [].
- Thermal Analysis: TGA helps understand the thermal stability and decomposition patterns of the compounds, which is important for their applications [].
- Electrochemistry: Cyclic voltammetry provides insights into the redox behavior of the metal complexes, which can be related to their catalytic properties [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1474126.png)

![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474132.png)
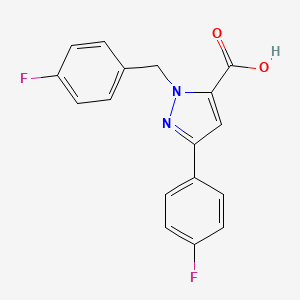

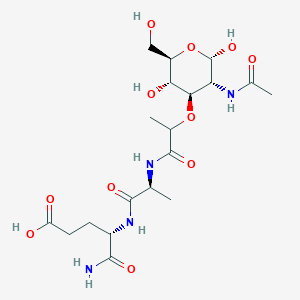
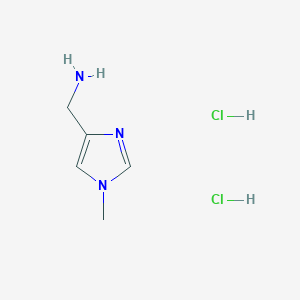
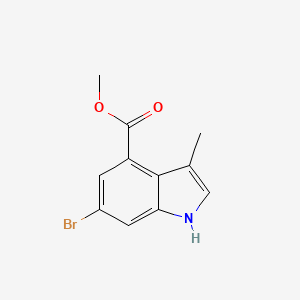
![Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1474139.png)
![3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride](/img/structure/B1474141.png)
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1474143.png)
